Obtusifoliol
CAS No.: 16910-32-0
Cat. No.: VC21334790
Molecular Formula: C30H50O
Molecular Weight: 426.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 16910-32-0 |
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Molecular Formula | C30H50O |
Molecular Weight | 426.7 g/mol |
IUPAC Name | (3S,4S,5S,10S,13R,14R,17R)-4,10,13,14-tetramethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,4,5,6,7,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol |
Standard InChI | InChI=1S/C30H50O/c1-19(2)20(3)9-10-21(4)23-13-17-30(8)26-12-11-24-22(5)27(31)15-16-28(24,6)25(26)14-18-29(23,30)7/h19,21-24,27,31H,3,9-18H2,1-2,4-8H3/t21-,22+,23-,24+,27+,28+,29-,30+/m1/s1 |
Standard InChI Key | MMNYKQIDRZNIKT-VSADUBDNSA-N |
Isomeric SMILES | C[C@H]1[C@@H]2CCC3=C([C@]2(CC[C@@H]1O)C)CC[C@]4([C@]3(CC[C@@H]4[C@H](C)CCC(=C)C(C)C)C)C |
SMILES | CC1C2CCC3=C(C2(CCC1O)C)CCC4(C3(CCC4C(C)CCC(=C)C(C)C)C)C |
Canonical SMILES | CC1C2CCC3=C(C2(CCC1O)C)CCC4(C3(CCC4C(C)CCC(=C)C(C)C)C)C |
Chemical Structure and Properties
Obtusifoliol is a sterol compound with the molecular formula C30H50O and a molecular weight of 426.7 g/mol . It belongs to the class of organic compounds known as ergosterols and derivatives, specifically steroids containing ergosta-5,7,22-trien-3beta-ol or derivatives based on the 3beta-hydroxylated ergostane skeleton .
The IUPAC name of obtusifoliol is (3S,4S,5S,10S,13R,14R,17R)-4,10,13,14-tetramethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,4,5,6,7,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol . It is also known by several other names including 4alpha,14alpha-dimethyl-5alpha-ergosta-8,24(28)-dien-3beta-ol .
Physical and Chemical Characteristics
The physical and chemical properties of obtusifoliol are summarized in the following table:
Property | Value |
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Molecular Formula | C30H50O |
Molecular Weight | 426.7174 g/mol |
Monoisotopic Molecular Weight | 426.386166222 |
CAS Number | 16910-32-0 |
InChI Key | MMNYKQIDRZNIKT-VSADUBDNSA-N |
Creation Date in Database | 2005-06-24 |
Last Modified | 2025-03-15 |
Structurally, obtusifoliol features a tetracyclic ring system characteristic of sterols, with specific methyl groups at positions 4 and 14, and a hydroxyl group at position 3 . The compound's structural configuration contributes significantly to its biological functions and interactions with enzymes in biosynthetic pathways.
Biosynthetic Pathways
Role in Sterol Biosynthesis
Obtusifoliol serves as a critical intermediate in the biosynthesis of cholesterol, participating in a reaction catalyzed by the enzyme CYP51A1 (EC 1.14.13.70), also known as sterol 14-demethylase . This enzymatic process represents an essential step in the sterol biosynthetic pathway across diverse organisms.
The demethylation of obtusifoliol by CYP51A1 is a conserved reaction in organisms exhibiting de novo sterol biosynthesis, highlighting the evolutionary significance of this pathway . The CYP51A1 enzyme has been identified as a housekeeping enzyme essential for the viability of mammals, underscoring the biological importance of this biosynthetic step .
Enzymatic Interactions
Recent research has revealed interesting aspects of enzymatic interactions involving obtusifoliol. Studies have shown that certain plant enzymes can demethylate obtusifoliol as well as non-typical plant sterol biosynthetic intermediates such as lanosterol . This finding contrasts with the strong substrate specificity observed in previously characterized obtusifoliol 14α-demethylases found in other plant species.
The expression of CYP51G1-Sc transcripts, which encode enzymes involved in obtusifoliol metabolism, is predominantly observed in plant meristems and female reproductive tissues. Notably, these transcripts show increased expression following pollination, suggesting a developmental regulation of obtusifoliol metabolism .
Biological Significance
Signaling Functions in Plants
One of the most intriguing discoveries regarding obtusifoliol is its potential role as a bioactive signaling lipid molecule in plants. Research has demonstrated that treatment of plants with obtusifoliol induces the expression of CYP51G1-Sc mRNA . This observation suggests that obtusifoliol might function beyond its role as a biosynthetic intermediate, potentially serving as a signaling molecule that regulates gene expression.
Further supporting this hypothesis, experiments involving treatments with 14C-labeled obtusifoliol have shown that this sterol can be transported to distal parts of plants, away from the sprayed leaves . This mobility within plant systems reinforces the potential signaling capabilities of obtusifoliol across different plant tissues.
Essential Nature in Development
The biological significance of obtusifoliol and related pathways is further emphasized by studies of Arabidopsis thaliana. Research has shown that CYP51 homozygous knockout mutants in Arabidopsis are lethal, indicating the essential nature of this enzyme and the sterol pathway for plant development and survival .
Natural Sources and Occurrence
Obtusifoliol has been identified in various organisms and food sources. According to scientific literature, it has been reported in:
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Euphorbia piscatoria
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Various food sources including:
The presence of obtusifoliol across different plant species and food sources indicates its widespread occurrence in nature and suggests potential dietary sources of this compound for humans.
Chemical Synthesis and Research Applications
Applications in Antifungal Research
The interest in obtusifoliol and its metabolic pathways extends to pharmaceutical applications, particularly in the field of antifungal drug development. Fungal CYP51s are the target of azole-based antifungal agents, which face increasing challenges due to resistance mechanisms .
Understanding the substrate specificity of CYP51 enzymes and developing compounds that can overcome pathogen resistance to azoles represents an important direction for future research involving obtusifoliol and its analogs .
Analytical Methods for Identification
The characterization and identification of obtusifoliol in research settings typically involve various analytical techniques. These methods include:
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Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy for structural elucidation
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Mass spectrometry for molecular weight confirmation and fragment analysis
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Chromatographic methods for isolation and purification
These analytical approaches enable researchers to accurately identify obtusifoliol in complex biological samples and verify the success of synthetic pathways.
Future Research Directions
Several promising avenues exist for future research involving obtusifoliol:
Signaling Mechanisms
Further investigation into the signaling properties of obtusifoliol in plants could reveal new insights into plant development and stress responses. Understanding the molecular mechanisms by which obtusifoliol induces gene expression changes could uncover novel regulatory pathways in plant biology.
Pharmaceutical Applications
The development of obtusifoliol analogs as potential antifungal agents represents an important direction for pharmaceutical research. By leveraging knowledge about CYP51 substrate specificity, researchers may design compounds that overcome resistance mechanisms in pathogenic fungi.
Metabolic Engineering
Understanding obtusifoliol biosynthesis could enable metabolic engineering approaches to modify sterol production in plants or microorganisms. Such modifications might enhance the nutritional value of crops or facilitate the production of high-value sterol compounds.
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